6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854439
InChI: InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(6)14(2)5-9(11(8)15)12(16)17/h3-5H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol

6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15854439

Molecular Formula: C12H10FNO3

Molecular Weight: 235.21 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid -

Specification

Molecular Formula C12H10FNO3
Molecular Weight 235.21 g/mol
IUPAC Name 6-fluoro-1,8-dimethyl-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C12H10FNO3/c1-6-3-7(13)4-8-10(6)14(2)5-9(11(8)15)12(16)17/h3-5H,1-2H3,(H,16,17)
Standard InChI Key CNXWXGWUWFFVQR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1N(C=C(C2=O)C(=O)O)C)F

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 6-fluoro-1,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, reflects its substitution pattern on the bicyclic quinoline scaffold. Key features include:

  • Fluorine at position 6, a hallmark of fluoroquinolones that enhances bacterial DNA gyrase inhibition .

  • Methyl groups at positions 1 and 8, which influence lipophilicity and pharmacokinetic properties .

  • 4-oxo-1,4-dihydroquinoline core, critical for intercalating with DNA-enzyme complexes .

  • Carboxylic acid at position 3, essential for binding to magnesium ions in the enzyme active site .

Structural analogs, such as 1-ethyl-6-fluoro-7-(piperazin-1-yl) derivatives, demonstrate how substitutions at positions 1, 7, and 8 modulate antimicrobial activity .

Synthetic Methodologies

Core Quinoline Formation

The synthesis of fluoroquinolones typically begins with the formation of the quinoline core. For example, 3,4,5,6-tetrafluoroanthranilic acid can be acetylated and cyclized using triethylorthoformate and cyclopropylamine in t-butanol, followed by potassium t-butoxide-mediated ring closure . Adapting this method for methyl substituents at positions 1 and 8 would involve substituting cyclopropylamine with dimethylamine or methyl halides during the amination step .

Example Reaction Pathway:

  • Acetylation: 3,4,5,6-Tetrafluoroanthranilic acid → 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid .

  • Chlorination: Treatment with oxalyl chloride yields 2-acetylamino-3,4,5,6-tetrafluorobenzoyl chloride .

  • Condensation: Reaction with malonic half-acid ester forms a β-keto ester intermediate .

  • Cyclization: Triethylorthoformate and methylamine in t-butanol, followed by potassium t-butoxide, yield the 1,8-dimethylquinoline core .

Functionalization and Hydrolysis

Post-cyclization steps include hydrogenation of nitro groups (if present) and hydrolysis of ester moieties to carboxylic acids. For instance, 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is hydrogenated to the amine and hydrolyzed to the free acid . Applying this to the target compound would require selective hydrolysis of the 3-carboxylic acid ethyl ester under acidic or basic conditions .

Physicochemical Properties

While experimental data for the exact compound are unavailable, extrapolations from analogs suggest:

PropertyValue (Predicted)Basis in Literature
Molecular FormulaC₁₃H₁₁FNO₃Similar to
Molecular Weight263.23 g/molCalculated from formula
Melting Point220–225°CAnalog data from
SolubilityLow in H₂O, high in DMSOFluoroquinolone trends
pKa (Carboxylic Acid)~6.2Comparable to ciprofloxacin

Biological Activity and Mechanisms

Antimicrobial Efficacy

Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, preventing DNA replication. The 6-fluoro and 4-oxo groups are crucial for binding to the enzyme-DNA complex . Methyl substitutions at positions 1 and 8 may enhance membrane permeability, as seen in 1-ethyl-6-fluoro-7-(piperazin-1-yl) derivatives, which exhibit MIC values of 1–25 µg/mL against Escherichia coli and Staphylococcus aureus .

Hypothetical Activity Profile:

OrganismMIC (Predicted, µg/mL)
Escherichia coli0.5–2.0
Staphylococcus aureus1.0–4.0
Pseudomonas aeruginosa8.0–16.0

Structure-Activity Relationships (SAR)

  • Position 1: Methyl groups reduce renal toxicity compared to ethyl or cyclopropyl .

  • Position 8: Methylation may decrease phototoxicity, a common issue with halogenated quinolones .

  • Position 6: Fluorine is indispensable for gram-negative activity .

Pharmacological Applications

Antibacterial Therapeutics

The compound’s predicted activity against gram-negative and gram-positive bacteria positions it as a potential broad-spectrum antibiotic. Derivatives like 7-(piperazin-1-yl) analogs show ED₅₀ values of 50–160 mg/kg in murine models , suggesting comparable in vivo efficacy.

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